molecular formula C6H10O4 B127388 Diethyl oxalate CAS No. 95-92-1

Diethyl oxalate

Cat. No.: B127388
CAS No.: 95-92-1
M. Wt: 146.14 g/mol
InChI Key: WYACBZDAHNBPPB-UHFFFAOYSA-N
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Description

Diethyl oxalate, also known as diethyl ethanedioate, is an organic compound with the molecular formula C6H10O4. It is a colorless, oily liquid with an aromatic odor. This compound is primarily used as a solvent and as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Mechanism of Action

Target of Action

Diethyl oxalate primarily targets amines . The compound’s interaction with amines is used to distinguish between primary (1°), secondary (2°), and tertiary (3°) amines .

Mode of Action

This compound interacts differently with primary, secondary, and tertiary amines . Primary amines react with this compound to form N,N-oxamide , which is a solid . Secondary amines react with this compound to form oxamic ester , which is a liquid .

Biochemical Pathways

This compound is involved in the glyoxylate cycle , a variation of the tricarboxylic acid cycle . This cycle is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Pharmacokinetics

It’s known that this compound undergoestransesterification with phenol in the liquid phase over very efficient MoO3/TiO2 solid-acid sol-gel catalysts to form diphenyl oxalate . It also undergoes Claisen condensation with the active methylene group of ketosteroids to form glyoxalyl derivatives .

Result of Action

The result of this compound’s action depends on the type of amine it interacts with. When reacting with primary amines, it forms a solid compound, N,N-oxamide . When reacting with secondary amines, it forms a liquid compound, oxamic ester .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound undergoes transesterification in the liquid phase over specific catalysts . The presence and concentration of these catalysts in the environment can affect the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl oxalate is typically synthesized through the esterification of oxalic acid with ethanol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions, and the crude product is purified by distillation . Another method involves the transesterification of dimethyl oxalate with ethanol using alkaline catalysts .

Industrial Production Methods: In industrial settings, this compound is produced by adding ethanol, benzene, and oxalic acid into a reactor. The mixture is heated to 68°C, and azeotropic reflux dehydration is performed. The crude this compound is then distilled under reduced pressure and purified by washing with dilute sodium carbonate solution, followed by drying with anhydrous potassium carbonate or sodium sulfate .

Chemical Reactions Analysis

Types of Reactions: Diethyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Diethyl oxalate serves as an important intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

  • Steroids : DEO is used in the synthesis of steroid compounds.
  • Barbiturates : It plays a role in the manufacture of barbiturates, which are central nervous system depressants.
  • Dyes and Pigments : DEO is crucial for producing triazine dyes and derivatives, which possess antimicrobial properties and are used in textiles and coatings .

Table 1: Pharmaceutical Applications of this compound

ApplicationDescription
Steroid SynthesisIntermediate for steroid production
BarbituratesUsed in the synthesis of barbiturates
DyesIntermediate for triazine dyes and derivatives

Dye Manufacturing

This compound is extensively utilized in the dye industry. It acts as a solvent and an intermediate for producing various dyes, particularly triazine dyes, which are known for their vibrant colors and stability. The dyeing industry benefits from DEO's ability to enhance the solubility and dispersion of pigments .

Table 2: Dye Manufacturing Applications

ApplicationDescription
Triazine DyesUsed to produce stable and vibrant dye compounds
Solvent for DyesEnhances solubility and dispersion of pigments

Solar Energy Applications

Recent research has highlighted this compound's potential as a low-cost additive in dye-sensitized solar cells (DSSCs). Studies indicate that incorporating DEO into the electrolyte solution can increase photocurrent density by up to 26%, significantly improving the efficiency of solar energy conversion . This application positions this compound as a promising candidate for enhancing renewable energy technologies.

Environmental Conservation

This compound has been investigated for its role in environmental applications, particularly in conservation efforts. Research shows that it can interact with calcite substrates, forming calcium oxalate crystals that may aid in the preservation of historical artifacts . This property is particularly valuable in heritage conservation, where minimizing damage to materials is crucial.

Table 3: Environmental Applications

ApplicationDescription
Heritage ConservationForms calcium oxalate crystals for artifact preservation

Industrial Applications

In addition to its chemical synthesis roles, this compound is used as a solvent for cellulose esters, ethers, resins, perfumes, and lacquers. Its miscibility with various organic solvents makes it an ideal choice for industrial applications where solubility is critical .

Table 4: Industrial Applications

ApplicationDescription
SolventUsed in manufacturing perfumes and resins
Plastic IndustryActs as a solvent for plastics production

Research Insights

Recent studies have focused on optimizing the production methods of this compound to enhance its efficiency and reduce environmental impact. For instance, innovative synthesis methods utilizing carbon monoxide coupling have been developed, resulting in higher purity levels and reduced waste production during manufacturing processes .

Comparison with Similar Compounds

Diethyl oxalate can be compared with other similar compounds such as:

    Dimethyl oxalate: Similar in structure but has methyl groups instead of ethyl groups.

    Diethyl malonate: Contains an additional methylene group between the ester groups.

    Diethyl carbonate: Contains a carbonate group instead of an oxalate group.

Uniqueness: this compound is unique due to its specific reactivity in transesterification and Claisen condensation reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

Diethyl oxalate (DEO), a colorless liquid with the chemical formula C6H10O4C_6H_{10}O_4, is an ester of oxalic acid and is primarily utilized in organic synthesis. Its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound.

This compound is rapidly hydrolyzed in the body to form diethyl alcohol and oxalate anion, which are key intermediates in metabolic processes. The half-life of DEO is approximately 0.5 days at pH 4 and 35 °C, indicating a quick metabolic turnover . Understanding its metabolic pathway is crucial for evaluating its biological activity and potential toxicity.

Biological Activity Overview

  • Toxicity : DEO has been shown to have corrosive effects on human tissues, particularly when inhaled or ingested. It can cause irritation to the eyes and respiratory tract . Studies have indicated that exposure can lead to significant health issues, including renal damage.
  • Nephrotoxicity : A notable study documented cases of oxalate nephropathy induced by dimethyl oxalate exposure, highlighting the potential for DEO to cause similar renal toxicity due to its metabolic conversion to oxalate . Symptoms observed included nausea, vomiting, and acute kidney injury (AKI), which were confirmed through renal biopsy showing oxalate crystal deposits in the kidneys.
  • Histopathological Effects : In animal studies, this compound exposure resulted in kidney enlargement and mild nephrolithiasis (kidney stones) at various dose levels. Histopathological examinations revealed significant changes in kidney structure, including tubular atrophy and interstitial fibrosis .

Case Study 1: Acute Kidney Injury from this compound Exposure

  • Patient Profile : A previously healthy individual exposed to this compound during industrial work.
  • Symptoms : Presented with abdominal pain, nausea, and elevated serum creatinine levels.
  • Intervention : Initiated hemodialysis and glucocorticoid treatment (prednisone).
  • Outcome : Gradual improvement in renal function was observed over several months.

Case Study 2: Chronic Effects of this compound

  • Patient Profile : A technician with prolonged exposure to this compound.
  • Symptoms : Developed chronic renal dysfunction characterized by persistent proteinuria.
  • Intervention : Managed with supportive care and monitoring of renal function.
  • Outcome : Highlighted the need for regular health screenings for individuals in high-exposure occupations.

The biological activity of this compound is primarily mediated through its hydrolysis products. The oxalate anion can induce cytotoxic effects within renal tubules through several mechanisms:

  • Oxidative Stress : Oxalates can generate reactive oxygen species (ROS), leading to cellular damage.
  • Inflammation : The presence of oxalate crystals can trigger inflammatory responses, contributing to tissue injury .
  • Tubular Obstruction : Crystal deposition may obstruct tubular flow, exacerbating renal injury and dysfunction.

Research Findings

Recent studies have focused on the synthesis of DEO derivatives with enhanced biological activities. For instance, novel compounds derived from this compound exhibited significant antibacterial and antifungal properties compared to traditional antibiotics . Molecular docking studies suggest that these derivatives may interact effectively with key biological targets involved in inflammation and infection.

Summary Table of Biological Activities

Activity TypeObservationsReferences
ToxicityCorrosive effects; eye irritation
NephrotoxicityInduced AKI; crystal deposits in kidneys
Antimicrobial EffectsHigh antibacterial and antifungal activities
Histopathological ChangesKidney enlargement; nephrolithiasis

Properties

IUPAC Name

diethyl oxalate
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InChI

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3
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InChI Key

WYACBZDAHNBPPB-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=O)OCC
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Molecular Formula

C6H10O4
Record name ETHYL OXALATE
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DSSTOX Substance ID

DTXSID2044472
Record name Diethyl oxalate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley]
Record name ETHYL OXALATE
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Record name Ethanedioic acid, 1,2-diethyl ester
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Boiling Point

185.7 °C @ 760 MM HG
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Flash Point

168 °F (NFPA, 2010), 168 °F CC
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Solubility

SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE
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Density

1.0785 @ 20 °C/4 °C
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Vapor Density

5.04
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Vapor Pressure

0.41 [mmHg], 1 MM HG @ 47 °C
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Color/Form

COLORLESS, OILY LIQUID

CAS No.

95-92-1, 150992-84-0
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Melting Point

-38.5 °C
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Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 28.5% by volume of carbon monoxide, 4.5% by volume of hydrogen, 5.7% by volume of ethyl nitrite and 61.3% by volume of nitrogen at a rate of 40.0 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that ethyl formate was produced in a space time yield of 235 g./l.-catalyst.hr and small amounts of diethyl oxalate and ethanol were by-produced.
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Synthesis routes and methods II

Procedure details

To 730.7 g (5 moles) of diethyl oxalate was added dropwise at room temperature a solution of 61.1 g (1 mole) of ethanolamine in 500 ml of acetone and, after the addition finished, treatment of the mixture by distillation under reduced pressure to remove the formed ethanol and the acetone and an excess amount of diethyl oxalate yielded ethyl 2-hydroxyethyloxamate. A mixture of 80.5 g (0.5 moles) of this ethyl 2-hydroxyethyloxamate, 50.6 g (0.5 moles) of triethylamine (hereinafter, referred to as TEA), 20.0 g of water, and 1000 ml of dioxane was warmed under reflux for 8 hours and treated with solvent removal followed by dehydration yielded a triethylamine salt of 2-hydroxyethyloxamic acid. A mixture of 11.7 g (0.05 moles) of this triethylamine salt of 2-hydroxyethyloxamic acid and 5.1 g (0.05 moles) of TEA was treated with dehydration by molecular sieve and then, dissolved with warming into 300 ml of THF. To this THF solution was added dropwise under a refluxing condition during 0.5 hours a solution of 5.2 g (0.05 moles) of methacrylic acid chloride in 30 ml of THF and, after the addition finished, the mixture was further stirred under the condition for 6 hours and treated with fractional extraction to get methacryloyloxyet hyloxamic acid of the following structure: ##STR17## Besides, identification of the methacrylolyloxyethyloxamic acid 1 was carried out with 13C-NMR spectra analysis (ppm, in CDCL3) and the results were 17.93 for (2), 38.86 for (6); 62.35 for (5), 120.59 for (1), 138.86 for (3), 158.01 for (7), 160.56 for (8), and 167.06 for (4).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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